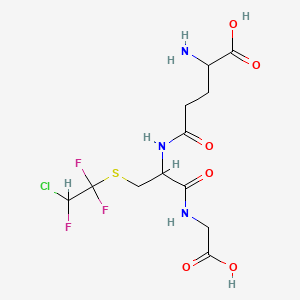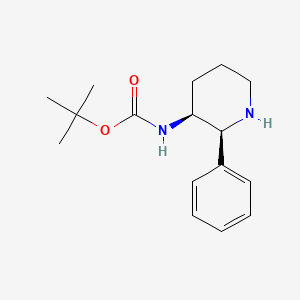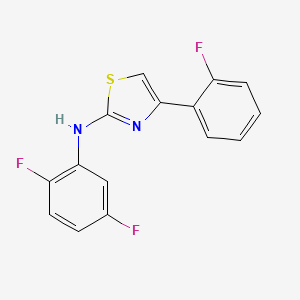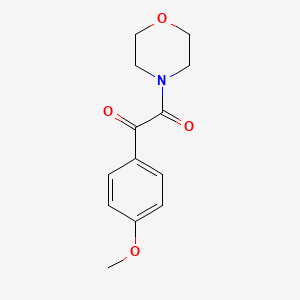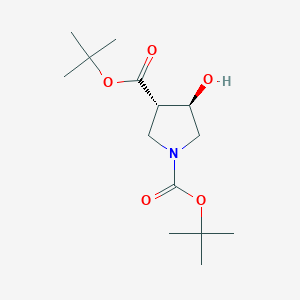![molecular formula C31H31N3O9S B12842935 (6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino3,2-bbenzazocine-14-carbonitrile is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, various functional groups, and a distinctive dioxoloisoquinoline framework. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the dioxoloisoquinoline core, introduction of the epithiopropanoxymethano group, and the final acetyloxy and carbonitrile functionalities. The synthetic route typically starts with the preparation of the isoquinoline intermediate, followed by a series of functional group transformations and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis would also be a critical factor in industrial production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Introduction of oxygen atoms or removal of hydrogen atoms.
- Reduction : Addition of hydrogen atoms or removal of oxygen atoms.
- Substitution : Replacement of one functional group with another.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution : Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules.
- Medicine : Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
- Industry : Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds:
- **(1’R,6R,6aR,7R,13S,14S,16R)-6’,8,14-Trihydroxy-7’,9-dimethoxy-4,10,23-trimethyl-19-oxo-3’,4’,6,7,12,13,14,16-octahydrospiro(6,16-(epithiopropanooxymethano)-7,13-imino-6ah-1,3-dioxolo-7,8-isoquino-3,2-b-3-benzazocine-20-1-2)
- **(2R,3AS,5AR,5BS,9S,13S,14R,16AS,16BR)-13-{[TERT-BUTYL (DIMETHYL)SILYL]OXY}-9-ETHYL-14-METHYL-7,15-DIOXO-2,3,3A,5A,5B,6,7,9,10,11,12,13,14,15,16A,16B-HEXADECAHYDRO-1H-AS-INDACENO [3,2-D]OXACYCLODODECIN-2-YL 6-DEOXY-2,3,4-TRI-O-METHYLHEXOPYRANOSIDE
Uniqueness: The uniqueness of (6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino3,2-bbenzazocine-14-carbonitrile lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C31H31N3O9S |
|---|---|
分子量 |
621.7 g/mol |
IUPAC名 |
[(1R,2R,3R,11S,12R,14R)-12-cyano-5-hydroxy-6-methoxy-7,21,30-trimethyl-26,27-dioxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
InChI |
InChI=1S/C31H31N3O9S/c1-12-6-15-7-16-17(8-32)34-18-9-40-31(38)19(36)10-44-30(24(34)23(33(16)4)20(15)25(37)26(12)39-5)22-21(18)29-28(41-11-42-29)13(2)27(22)43-14(3)35/h6,16-18,23-24,30,37H,7,9-11H2,1-5H3/t16-,17-,18-,23+,24+,30+/m0/s1 |
InChIキー |
YSERURBZPDTJCX-FJWCZQISSA-N |
異性体SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)C(=O)CS5)OCO7)C)OC(=O)C)C(=C1OC)O |
正規SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C(=O)CS5)OCO7)C)OC(=O)C)C(=C1OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
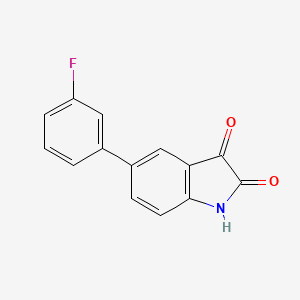

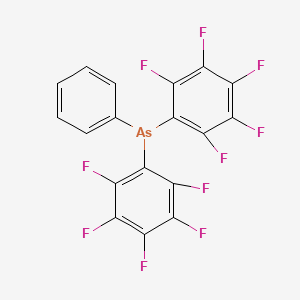
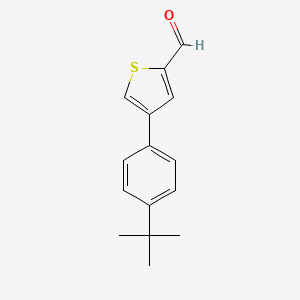
![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

